molecular formula C7H3Cl3N2 B6253071 3,5,6-trichloro-1H-indazole CAS No. 1260891-49-3

3,5,6-trichloro-1H-indazole

Cat. No.: B6253071
CAS No.: 1260891-49-3
M. Wt: 221.5 g/mol
InChI Key: OYOCRGWIWDUJNB-UHFFFAOYSA-N
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Description

3,5,6-Trichloro-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-trichloro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5,6-trichloroaniline with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5,6-Trichloro-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The indazole ring can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted indazole derivatives.

Scientific Research Applications

3,5,6-Trichloro-1H-indazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Material Science: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 3,5,6-trichloro-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

    3,5-Dichloro-1H-indazole: Lacks one chlorine atom compared to 3,5,6-trichloro-1H-indazole, resulting in different reactivity and applications.

    4,5,6-Trichloro-1H-indazole: The position of chlorine atoms differs, leading to variations in chemical properties and biological activities.

    3,6-Dichloro-1H-indazole: Another similar compound with two chlorine atoms, used in different research applications.

Uniqueness: this compound is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity. This unique structure makes it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

3,5,6-trichloro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3N2/c8-4-1-3-6(2-5(4)9)11-12-7(3)10/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOCRGWIWDUJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NNC(=C21)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260891-49-3
Record name 3,5,6-trichloro-1H-indazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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